molecular formula C8H11BO5 B11902390 (2-Hydroxy-3,4-dimethoxyphenyl)boronic acid

(2-Hydroxy-3,4-dimethoxyphenyl)boronic acid

Cat. No.: B11902390
M. Wt: 197.98 g/mol
InChI Key: GDCHRMTXQRMJRY-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,4-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with hydroxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-hydroxy-3,4-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivatives.

    Reduction: The boronic acid group can be reduced to form borane derivatives.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxy-3,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

    Biology: The compound can be used to create boron-containing biomolecules for studying enzyme mechanisms and developing enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

The boronic acid group acts as a Lewis acid, facilitating the transmetalation step by forming a stable complex with the palladium catalyst.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3,4-Dimethoxyphenylboronic acid
  • 2,4-Dimethoxyphenylboronic acid

Comparison: (2-Hydroxy-3,4-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This substitution pattern can influence its reactivity and selectivity in chemical reactions. For example, the hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. The methoxy groups can provide electron-donating effects, stabilizing intermediates during reactions.

In contrast, phenylboronic acid lacks these substituents, making it less versatile in certain applications. The dimethoxy-substituted analogs, such as 3,4-dimethoxyphenylboronic acid and 2,4-dimethoxyphenylboronic acid, have different substitution patterns that can lead to variations in reactivity and application.

Properties

Molecular Formula

C8H11BO5

Molecular Weight

197.98 g/mol

IUPAC Name

(2-hydroxy-3,4-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10-12H,1-2H3

InChI Key

GDCHRMTXQRMJRY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OC)O)(O)O

Origin of Product

United States

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